molecular formula C4H2ClNO2 B14191380 2-Chlorooxazole-4-carbaldehyde CAS No. 1060816-36-5

2-Chlorooxazole-4-carbaldehyde

Cat. No.: B14191380
CAS No.: 1060816-36-5
M. Wt: 131.52 g/mol
InChI Key: IBLNEKZYAQOCJJ-UHFFFAOYSA-N
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Description

2-Chlorooxazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C4H2ClNO2 and a molecular weight of 131.52 g/mol . It is an important intermediate in organic synthesis, particularly in the preparation of various substituted oxazoles. The compound features a chloro substituent at the 2-position and an aldehyde group at the 4-position of the oxazole ring, making it a versatile building block in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorooxazole-4-carbaldehyde typically involves the halogenation of oxazole derivatives. One common method includes the reaction of 2-aminooxazole with tert-butyl nitrite and copper(II) chloride in acetonitrile at elevated temperatures . The mixture is then subjected to flash chromatography to isolate the desired product.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorooxazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Chlorooxazole-4-carbaldehyde is widely used in scientific research due to its versatility:

    Chemistry: It serves as a key intermediate in the synthesis of complex heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules and enzyme inhibitors.

    Medicine: The compound is involved in the synthesis of potential therapeutic agents, including antimicrobial and anticancer drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chlorooxazole-4-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by interacting with the active site of the enzyme, thereby blocking its activity. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition . The chloro group can also participate in interactions with molecular targets, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison: 2-Chlorooxazole-4-carbaldehyde is unique due to its specific substitution pattern, which allows for diverse chemical modifications. Compared to ethyl 2-chlorooxazole-4-carboxylate, it offers different reactivity due to the presence of the aldehyde group. Similarly, while 5-chloropyrazole-4-carbaldehyde is used in heterocyclic synthesis, the oxazole ring in this compound provides distinct chemical properties and applications.

Properties

CAS No.

1060816-36-5

Molecular Formula

C4H2ClNO2

Molecular Weight

131.52 g/mol

IUPAC Name

2-chloro-1,3-oxazole-4-carbaldehyde

InChI

InChI=1S/C4H2ClNO2/c5-4-6-3(1-7)2-8-4/h1-2H

InChI Key

IBLNEKZYAQOCJJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(O1)Cl)C=O

Origin of Product

United States

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